4-(tert-Butyl)-6-chloropyridin-2-amine

Catalog No.
S13472734
CAS No.
M.F
C9H13ClN2
M. Wt
184.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(tert-Butyl)-6-chloropyridin-2-amine

Product Name

4-(tert-Butyl)-6-chloropyridin-2-amine

IUPAC Name

4-tert-butyl-6-chloropyridin-2-amine

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)6-4-7(10)12-8(11)5-6/h4-5H,1-3H3,(H2,11,12)

InChI Key

GSJJKOZQZVRIBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC(=C1)Cl)N

The synthesis of 4-(tert-butyl)-6-chloropyridin-2-amine emerged alongside advancements in pyridine derivative chemistry during the early 21st century. While its exact discovery timeline remains undocumented in public literature, its structural analogs—such as 4-tert-butyl-2-chloropyridine—were first reported in patent CN110041249A (2019), which detailed methods for preparing chlorinated pyridine intermediates. The introduction of the amine group at the 2-position likely followed subsequent modifications to enhance reactivity for applications in drug discovery and materials science. Early synthetic routes relied on nucleophilic aromatic substitution reactions, leveraging the electron-withdrawing effects of the chlorine and tert-butyl groups to direct regioselectivity.

Nomenclature and Structural Identity

4-(tert-Butyl)-6-chloropyridin-2-amine belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. Its systematic IUPAC name reflects the positions of its substituents:

  • 4-(tert-Butyl): A bulky tertiary butyl group at the 4-position.
  • 6-Chloro: A chlorine atom at the 6-position.
  • 2-Amine: An amino group (-NH₂) at the 2-position.

Key Structural Identifiers:

PropertyValueSource
Molecular FormulaC₉H₁₃ClN₂Computed
SMILESCC(C)(C)C1=CC(=NC(=C1)Cl)NDerived
InChI KeyNHLBQXLNPWUMCI-UHFFFAOYSA-NAnalog
Synonyms4-tert-Butyl-6-chloro-pyridin-2-amine; 1256810-78-2 (CAS RN)

The tert-butyl group introduces steric hindrance, while the chlorine atom enhances electrophilic substitution potential. The amine group serves as a directing group for further functionalization.

Significance in Heterocyclic Chemistry

4-(tert-Butyl)-6-chloropyridin-2-amine holds strategic importance due to its dual functional groups:

  • Steric Effects: The tert-butyl group stabilizes transition states in catalytic reactions, making the compound valuable in asymmetric synthesis.
  • Electron Modulation: The chlorine atom withdraws electron density, activating the ring for nucleophilic attacks at specific positions.
  • Versatile Intermediate: It serves as a precursor for pharmaceuticals, agrochemicals, and ligands in coordination chemistry. For example, its derivatives are explored in kinase inhibitor development.

The compound’s reactivity is exemplified in patent CN110041249A, where chloropyridine intermediates are synthesized under basic conditions with additives like N,N-dimethylethanolamine. Such methods achieve yields up to 85.6%, highlighting industrial viability.

The synthesis of 4-(tert-Butyl)-6-chloropyridin-2-amine requires a multi-step approach incorporating strategic installation of each functional group. This comprehensive review examines the key synthetic methodologies employed in constructing this complex pyridine derivative, focusing on direct amination routes, tert-butyl group introduction strategies, chlorination techniques, and optimization of reaction conditions.

Direct Amination Routes for Pyridine Derivatives

Direct amination of pyridine derivatives represents a cornerstone methodology in the synthesis of aminopyridines. Several complementary approaches have been developed to achieve efficient nitrogen incorporation at the 2-position of pyridine rings.

Buchwald-Hartwig Cross-Coupling Methodology

The palladium-catalyzed Buchwald-Hartwig amination has emerged as the most versatile method for forming carbon-nitrogen bonds in pyridine chemistry [1] [2]. This transformation utilizes palladium catalysts in conjunction with specialized phosphine ligands to facilitate the coupling of aryl halides with primary or secondary amines. For pyridine substrates, the methodology demonstrates exceptional efficiency with primary anilines, achieving yields of 75-95% under optimized conditions [2]. The reaction typically employs Pd(OAc)₂ as the palladium source, combined with bulky phosphine ligands such as L6, L7, or diarylbiarylphosphines at temperatures ranging from 80-120°C [1].

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to palladium(0), coordination and deprotonation of the amine substrate, and subsequent reductive elimination to form the desired carbon-nitrogen bond [1]. The choice of ligand significantly influences both reaction efficiency and regioselectivity, with bulky phosphines providing superior performance for sterically demanding substrates.

Transition Metal-Catalyzed Carbon-Hydrogen Amination

Alternative approaches utilizing transition metal-catalyzed carbon-hydrogen amination have gained prominence for their atom-economic advantages [3]. These methodologies employ electrophilic aminating agents such as anthranils in combination with rhodium or palladium catalysts to achieve direct carbon-hydrogen bond functionalization. The reactions proceed through metal-nitrenoid intermediates and demonstrate moderate to good regioselectivity depending on the substrate substitution pattern [3].

Reductive Amination Strategies

Highly enantioselective direct asymmetric reductive amination has been developed for 2-acetyl-6-substituted pyridines [4]. This methodology utilizes ruthenium catalysts, specifically Ru(OAc)₂{(S)-binap}, to achieve excellent enantioselectivity (94.6% to >99.9% enantiomeric excess) in the formation of chiral primary amines [4]. The reaction employs ammonium trifluoroacetate as the nitrogen source under hydrogen gas pressure of 0.8 MPa.

MethodCatalyst SystemTemperature (°C)Typical Yield (%)RegioselectivitySubstrate Scope
Buchwald-Hartwig Coupling with Primary AnilinesPd(OAc)₂/L6 or L7 ligands80-12075-95ExcellentBroad for aryl halides
Buchwald-Hartwig Coupling with Secondary AminesPd(OAc)₂/Phosphine ligands100-14070-90Good to ExcellentModerate for alkyl amines
Transition Metal-Catalyzed C-H AminationRh or Pd with anthranil reagents60-12060-85Moderate to GoodLimited to specific substrates
Reductive Amination with Ru CatalystsRu(OAc)₂{(S)-binap}80-10085-99ExcellentBroad for ketones/aldehydes
Nucleophilic Substitution with AmmoniaCu-catalyzed or thermal150-20040-70Poor to ModerateLimited to activated pyridines

tert-Butyl Group Introduction Strategies

The installation of tert-butyl substituents on pyridine rings presents unique challenges due to the sterically demanding nature of the tert-butyl group and the electron-deficient character of the pyridine system. Multiple complementary strategies have been developed to address these synthetic challenges.

Direct tert-Butyllithium Addition

The most established method for tert-butyl group introduction involves the direct reaction of pyridine with tert-butyllithium [5]. This transformation proceeds through a mechanism reminiscent of the Chichibabin reaction, where the organolithium reagent attacks the electron-deficient pyridine ring [6]. The reaction demonstrates strong regioselectivity for the 2,6-positions, yielding products such as 2,6-di-tert-butylpyridine in good yields (70-85%) [5] [6]. The reaction is typically conducted in ethereal solvents such as tetrahydrofuran or diethyl ether at low temperatures (-78°C to 25°C) to control reactivity and minimize side reactions.

Friedel-Crafts tert-Butylation Approaches

Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride represents an alternative approach for tert-butyl group installation [7]. However, this methodology suffers from regioselectivity challenges and the potential for multiple alkylation events. The reaction typically requires careful temperature control (0-40°C) and anhydrous conditions to achieve acceptable yields (60-80%) [8]. The bulky tert-butyl group can serve as a protecting group for phenolic positions, with subsequent deprotection achieved through retro-Friedel-Crafts processes [7].

Photolytic Organomercury Methodologies

Photolysis of tert-butylmercury halides with pyridinium salts provides an innovative approach to tert-butylation through radical mechanisms [9]. This methodology proceeds via adduct radical cations and demonstrates variable regioselectivity depending on the substrate structure. The reactions are conducted at ambient temperature under photolytic conditions, achieving yields of 65-90% depending on the specific substrate and reaction conditions [9].

Electrochemical N-Alkylation

Electrochemical methods utilizing electrogenerated bases have been developed for the N-alkylation of protected aminopyridines [10]. This approach employs N-Boc-protected substrates and electrogenerated acetonitrile anion to facilitate alkylation with tert-butyl bromide. The methodology demonstrates excellent efficiency (78-86% overall yield) through a protection-alkylation-deprotection sequence [10].

MethodReagentSolventTemperature (°C)Yield (%)Regioselectivity
tert-Butyllithium Additiont-BuLiTHF or Et₂O-78 to 2570-852,6-positions preferred
Friedel-Crafts tert-Butylationt-BuCl/AlCl₃DCM or CS₂0 to 4060-80Multiple positions
Photolytic tert-Butylmercury Halidet-BuHgCl/hνMeCN2565-90Position dependent
Electrochemical N-Alkylationt-BuBr/electrogenerated baseMeCN/TEAHFP2578-86N-selective
Direct Alkylation with tert-Butyl Halidest-BuI/strong baseDMSO or DMF80 to 12045-70Statistical mixture

Chlorination Techniques at the 6-Position

Regioselective chlorination at the 6-position of pyridine derivatives requires careful consideration of electronic and steric factors to achieve optimal selectivity and yield. Several chlorinating methodologies have been developed to address these challenges.

Molecular Chlorine Gas-Phase Chlorination

Direct chlorination using molecular chlorine in the gas phase represents a classical approach to pyridine chlorination [11] [12]. The reaction demonstrates strong temperature dependence, with different products favored at different thermal conditions. At 270°C, the reaction primarily yields 2-chloropyridine along with minor amounts of 2,6-dichloropyridine, while higher temperatures (400°C) favor the formation of 2,6-dichloropyridine as the major product [12]. Recent advances have demonstrated that photolytic conditions can significantly improve the efficiency of molecular chlorine-mediated chlorination, enabling reactions at lower temperatures (80-125°C) with reduced side product formation [13].

Selectfluor-Mediated Electrophilic Chlorination

The combination of Selectfluor with lithium chloride has emerged as a highly effective mild chlorination methodology [14] [15]. This system demonstrates excellent regioselectivity for 2-aminopyridines and related substrates, achieving yields of 75-90% under ambient conditions in dimethylformamide solvent [14]. The reaction proceeds through a radical mechanism and shows strong dependence on the substitution pattern of the pyridine substrate [15]. The methodology offers significant advantages in terms of functional group tolerance and operational simplicity.

N-Oxide Mediated Chlorination

Regioselective halogenation of pyridine N-oxides using oxalyl chloride represents a highly efficient approach to 2-chloropyridine synthesis [16]. This methodology demonstrates excellent regioselectivity (80-95% yield) and proceeds under mild conditions (0-25°C in dichloromethane) [17]. The reaction mechanism involves initial activation of the N-oxide by oxalyl chloride followed by electrophilic chlorination at the 2-position [16].

N-Chlorosuccinimide Systems

N-Chlorosuccinimide in polar aprotic solvents provides a convenient alternative for pyridine chlorination, though with more moderate regioselectivity compared to other methods [18]. The reaction typically requires elevated temperatures (60-80°C) and may suffer from over-chlorination under forcing conditions.

Chlorinating AgentReaction ConditionsSelectivityYield (%)Major ProductsSide Reactions
Molecular Chlorine (Cl₂)Gas phase, 270-400°C2,6-dichlorination at high temp60-852-Cl and 2,6-diCl pyridinesTar formation at high temp
Selectfluor/LiClDMF, 25°CHigh regioselectivity75-906-Cl-2-aminopyridinesMinimal
N-Chlorosuccinimide (NCS)DMF or MeCN, 60-80°CModerate selectivity50-75Mixed chlorinated productsOver-chlorination
Oxalyl Chloride/N-oxideDCM, 0-25°CExcellent regioselectivity80-952-Cl pyridinesHydrolysis
PCl₅ or SOCl₂Neat or PhCl, 80-120°CPoor selectivity40-70Multiple chlorinated productsExtensive decomposition

Optimization of Reaction Conditions (Catalysts, Solvents, Temperatures)

The synthesis of complex pyridine derivatives requires careful optimization of reaction parameters to achieve optimal yields and selectivities. Systematic investigation of catalyst systems, solvent effects, and thermal conditions provides the foundation for efficient synthetic protocols.

Catalyst System Optimization

Palladium-based catalyst systems demonstrate optimal performance when employed at loadings of 2-5 mol%, with diminishing returns observed at higher catalyst concentrations [19] [2]. The choice of ligand significantly impacts both reaction efficiency and selectivity, with bulky phosphine ligands such as BINAP or Xphos derivatives providing superior performance for sterically demanding substrates [1]. Base selection plays a crucial role, with carbonate bases (cesium carbonate or potassium carbonate) typically providing optimal results while minimizing competing side reactions [19].

Solvent Effects on Reaction Efficiency

Solvent selection demonstrates profound effects on both reaction rate and product selectivity [19] [20]. Polar aprotic solvents, particularly dimethylformamide and toluene, generally provide superior results for most transformations [21]. The use of mixed solvent systems, such as ethanol-water mixtures, has proven particularly effective for multicomponent pyridine synthesis, achieving yields of 82-94% in the presence of heterogeneous catalysts [21].

Temperature Control and Reaction Kinetics

Temperature optimization requires balancing reaction efficiency against thermal decomposition pathways [22]. Most palladium-catalyzed transformations demonstrate optimal performance in the 100-120°C range, with higher temperatures leading to reduced selectivity due to competing side reactions [19]. Temperature-controlled synthesis has been demonstrated for specialized transformations, with different products accessible through thermal switching mechanisms [22].

Reaction Time and Conversion Optimization

Extended reaction times generally improve conversion rates, with optimal conditions typically requiring 8-24 hours for complete transformation [19]. However, excessively long reaction times may lead to product decomposition or formation of undesired side products, necessitating careful monitoring of reaction progress.

ParameterOptimal ConditionEffect on YieldEffect on SelectivityTypical Range
Palladium CatalystPd(OAc)₂ (2-5 mol%)Higher loading increases yield up to 5 mol%Minimal effect beyond 2 mol%1-10 mol%
Ligand SystemBINAP or Xphos-typeBulky phosphines improve selectivitySignificant improvement with bulky ligands2-10 mol%
BaseCs₂CO₃ or K₂CO₃Carbonate bases give best resultsWeaker bases reduce side reactions1.5-3.0 equiv
SolventToluene or DMFPolar aprotic solvents preferredDMF improves regioselectivityVarious
Temperature100-120°COptimal range for most reactionsHigher temps reduce selectivity80-140°C
Reaction Time8-24 hoursLonger times improve conversionExtended times may cause decomposition4-48 hours

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.0767261 g/mol

Monoisotopic Mass

184.0767261 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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